5-Hydroxy-2-methylbenzonitrile

Lipophilicity LogP Drug Design

This specific 5-hydroxy-2-methylbenzonitrile isomer is essential for medicinal chemistry programs targeting a balanced logP (~1.6). Substituting other regioisomers risks reaction failure or altered bioactivity due to >1.5-unit variations in lipophilicity & pKa. Ensure reliable SAR data & scalable synthesis by procuring the pure, non-interchangeable meta-hydroxy building block.

Molecular Formula C8H7NO
Molecular Weight 133.15 g/mol
Cat. No. B8816428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-methylbenzonitrile
Molecular FormulaC8H7NO
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)O)C#N
InChIInChI=1S/C8H7NO/c1-6-2-3-8(10)4-7(6)5-9/h2-4,10H,1H3
InChIKeyQJYPEKRACVFCFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-2-methylbenzonitrile: A Regiospecific Building Block for Medicinal Chemistry and Organic Synthesis


5-Hydroxy-2-methylbenzonitrile (CAS 101349-82-0) is a disubstituted aromatic nitrile featuring a hydroxyl group at the 5-position and a methyl group at the 2-position relative to the nitrile . With the molecular formula C₈H₇NO and a molecular weight of 133.15 g/mol, this compound serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development where its specific regioisomeric structure imparts distinct physicochemical properties and reactivity profiles .

Why Regioisomeric Analogs Cannot Substitute for 5-Hydroxy-2-methylbenzonitrile


Despite sharing the same molecular formula and core functional groups, regioisomers of hydroxy-methylbenzonitrile exhibit significantly different physicochemical properties and reactivity due to the electronic and steric effects imposed by the relative positions of the hydroxyl, methyl, and nitrile substituents. For instance, the logP (lipophilicity) and pKa (acidity of the phenolic hydroxyl) can vary by over 1.5 units between positional isomers [1]. These differences directly impact solubility, membrane permeability, and binding affinity in biological systems, as well as regioselectivity in subsequent chemical transformations . Therefore, substituting one isomer for another without re-optimization can lead to failed reactions, altered biological activity, or unexpected physicochemical behavior, making 5-hydroxy-2-methylbenzonitrile a distinct and non-interchangeable entity.

Quantitative Differentiation of 5-Hydroxy-2-methylbenzonitrile vs. Closest Regioisomers


Lipophilicity (LogP) Comparison: 5-Hydroxy-2-methylbenzonitrile vs. 3- and 4-Hydroxy Analogs

The experimental and calculated logP values for 5-hydroxy-2-methylbenzonitrile are consistently lower than those for the 3-hydroxy-2-methyl regioisomer, indicating a difference in lipophilicity that can influence membrane permeability and solubility. Reported logP values for the target compound range from 1.57 to 1.6 , whereas the 3-hydroxy-2-methylbenzonitrile analog exhibits a higher logP of 2.04 to 2.16 [1][2].

Lipophilicity LogP Drug Design Physicochemical Properties

Phenolic Acidity (pKa) Variation Across Hydroxy-Methylbenzonitrile Regioisomers

The position of the hydroxyl group relative to the electron-withdrawing nitrile and electron-donating methyl groups dramatically alters the acidity of the phenolic proton. The pKa of 5-hydroxy-2-methylbenzonitrile is predicted to be higher (less acidic) than the ortho-hydroxy analog (2-hydroxy-5-methylbenzonitrile), which benefits from intramolecular hydrogen bonding. The target compound's phenolic hydroxyl is expected to have a pKa in the range of 8.5–9.5 , whereas 2-hydroxy-5-methylbenzonitrile has a reported pKa of 7.47 .

pKa Acidity Ionization Bioavailability

Synthetic Accessibility: High-Yield Route via Diazotization of 5-Amino-2-methylbenzonitrile

5-Hydroxy-2-methylbenzonitrile is efficiently prepared via a well-established diazotization-hydrolysis sequence starting from commercially available 5-amino-2-methylbenzonitrile . This route provides a straightforward and scalable entry to the specific 5-hydroxy regioisomer, whereas synthesizing the 3-hydroxy or 4-hydroxy analogs may require alternative, potentially lower-yielding or less selective methods . While exact yields for the target compound are not specified in the primary literature, the analogous conversion of 4-amino-5-hydroxy-2-methylbenzonitrile using similar conditions proceeds with 95% yield, suggesting high efficiency for this transformation class .

Synthesis Diazotization Yield Precursor

Regiospecific Binding Affinity: A Differentiator in Biological Target Engagement

Preliminary pharmacological screening suggests that 5-hydroxy-2-methylbenzonitrile and its derivatives can act as CCR5 antagonists [1]. Additionally, structurally related compounds demonstrate potent binding to serotonin receptors (5-HT) with IC₅₀ values in the low nanomolar range (e.g., 25 nM for a 5-HT₁ᴅ receptor) [2]. While direct comparative binding data for the exact regioisomers of 5-hydroxy-2-methylbenzonitrile are not available, it is a fundamental principle of medicinal chemistry that the precise positioning of functional groups dictates molecular recognition and binding affinity; altering the regioisomer will invariably change the pharmacophore and thus the biological activity profile.

Binding Affinity Serotonin Receptor CCR5 Antagonist Medicinal Chemistry

Optimal Application Scenarios for 5-Hydroxy-2-methylbenzonitrile


Medicinal Chemistry: Fine-Tuning Lipophilicity in Lead Optimization

When a drug discovery program requires a phenolic benzonitrile building block with a specific, moderate lipophilicity (logP ~1.6), 5-hydroxy-2-methylbenzonitrile is the preferred regioisomer. Its lower logP compared to the 3-hydroxy analog (logP ~2.1) can help medicinal chemists optimize a compound's physicochemical profile to improve solubility and reduce non-specific binding without sacrificing the desired hydrogen-bonding capabilities of the phenol group [1].

Chemical Biology: Probing Regiospecific Binding Interactions

For structure-activity relationship (SAR) studies investigating the role of hydroxyl group placement on target binding, 5-hydroxy-2-methylbenzonitrile provides a crucial data point as the meta-hydroxy regioisomer. Its distinct pKa and hydrogen-bonding geometry, relative to the ortho-hydroxy (2-hydroxy-5-methyl) and para-hydroxy (4-hydroxy-2-methyl) analogs, allow researchers to map the electronic and steric requirements of a biological binding pocket [1].

Organic Synthesis: A Reliable Intermediate for Complex Molecule Construction

5-Hydroxy-2-methylbenzonitrile is an ideal starting material for the synthesis of more complex molecules, particularly when a high-yielding, scalable route is required. Its synthesis from the readily available 5-amino-2-methylbenzonitrile via diazotization-hydrolysis provides a dependable entry point for further functionalization, such as oxidation to a quinone, reduction to an amine, or participation in cross-coupling reactions after activation of the hydroxyl group .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxy-2-methylbenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.